molecular formula C17H17N5O3 B3017947 N-(2-methoxyphenyl)-2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide CAS No. 1790196-34-7

N-(2-methoxyphenyl)-2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide

Cat. No.: B3017947
CAS No.: 1790196-34-7
M. Wt: 339.355
InChI Key: YMHSFIONSVRJFK-UHFFFAOYSA-N
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Description

The compound N-(2-methoxyphenyl)-2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide features a 1,2,4-triazole core substituted with a pyridin-2-yl group at position 3 and a methyl group at position 2. The acetamide moiety is linked to a 2-methoxyphenyl ring, conferring distinct electronic and steric properties.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c1-21-16(13-8-5-6-10-18-13)20-22(17(21)24)11-15(23)19-12-7-3-4-9-14(12)25-2/h3-10H,11H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHSFIONSVRJFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CC(=O)NC2=CC=CC=C2OC)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyphenyl)-2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide is a complex organic compound featuring a triazole ring and a pyridine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C15H16N4O2\text{C}_{15}\text{H}_{16}\text{N}_{4}\text{O}_{2}

Key Features:

  • Triazole Ring : Known for its role in various biological activities, including antimicrobial and anticancer properties.
  • Pyridine Moiety : Contributes to the compound's interaction with biological targets.
  • Methoxyphenyl Group : Enhances solubility and bioavailability.

The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with various molecular targets through:

Inhibition of Enzymes : The compound may inhibit key enzymes involved in cellular metabolism and proliferation.

Receptor Binding : It may bind to specific receptors, altering cellular signaling pathways that lead to its biological effects.

Anticancer Activity

Recent studies have indicated that derivatives of triazole compounds exhibit significant anticancer properties. For instance:

CompoundCell LineIC50 (µM)Reference
N-(2-methoxyphenyl)-2-(4-methyl...MCF712.50
N-(2-methoxyphenyl)-2-(4-methyl...A54926.00

These findings suggest that the compound exhibits moderate cytotoxicity against various cancer cell lines, indicating potential as an anticancer agent.

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory properties. In vitro studies have shown that it can reduce pro-inflammatory cytokines, suggesting a role in inflammatory disease management.

Case Studies

  • Study on Anticancer Efficacy :
    A study investigated the efficacy of N-(2-methoxyphenyl)-2-(4-methyl... against several cancer cell lines including MCF7 and A549. The results demonstrated significant growth inhibition with IC50 values indicating promising therapeutic potential.
  • Inflammation Model :
    In a model of induced inflammation, treatment with the compound resulted in decreased levels of inflammatory markers (e.g., TNF-alpha and IL-6), showcasing its potential utility in treating inflammatory conditions.

Comparison with Similar Compounds

Key Observations:

Electron-withdrawing groups (e.g., trifluoromethyl in ) may reduce metabolic stability compared to the target’s pyridinyl moiety.

Acetamide Modifications :

  • The 2-methoxyphenyl group in the target compound balances hydrophobicity and hydrogen-bonding capacity. In contrast, sulfonyl (Compound 54 ) or thioacetamide ( ) groups introduce polar or redox-sensitive functionalities.
  • Ethoxy substituents ( ) may increase metabolic liability compared to methoxy.

Physicochemical Properties

  • Melting Points : Higher melting points (e.g., 204–206°C for Compound 54 ) correlate with sulfonyl groups enhancing crystallinity. The target compound’s melting point is unreported but expected to be lower than sulfonamide derivatives due to reduced polarity.
  • Solubility : The 2-methoxyphenyl group may improve aqueous solubility compared to benzodioxole ( ) or thiophene ( ) analogs.

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